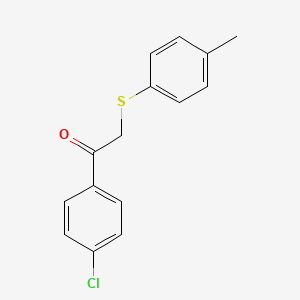

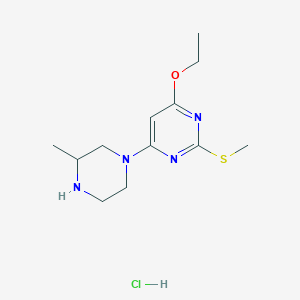

![molecular formula C21H19N3O4 B2819797 (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034350-41-7](/img/structure/B2819797.png)

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Dihydrobenzo[b][1,4]dioxins, on the other hand, are cyclic compounds containing a two oxygen atoms and a benzene ring .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids . The synthesis of dihydrobenzo[b][1,4]dioxins can be achieved through various methods, including the condensation of catechols with halogenated compounds .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the specific substituents present on the oxadiazole or dioxin rings .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their melting points and solubilities, can be influenced by factors such as the specific substituents present on the oxadiazole or dioxin rings .科学的研究の応用

Synthesis and Characterization

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone, a complex organic compound, has been a subject of interest in the synthesis and characterization of novel organic compounds. Studies have explored the reaction mechanisms and structural characterization of compounds with similar structures. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases, which leads to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, showcases the complexity and potential of such compounds (Reddy, Reddy, & Reddy, 1986). Similarly, the synthesis of bis(1,2,4-oxadiazoles) and 1,2,4-oxadiazolyl-quinazolines demonstrates the diverse applications of such molecules in creating new chemical entities (Khanmiri et al., 2014).

Antioxidant and Antimicrobial Properties

Research has also delved into the antioxidant and antimicrobial properties of derivatives of similar structures. The synthesis and evaluation of antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, with a focus on radical scavenging activities, highlight the potential of such compounds in medical and biological applications (Çetinkaya et al., 2012). Another study investigated the synthesis of oxadiazole derivatives with promising antimicrobial activities, reinforcing the potential of such compounds in pharmaceutical research (Bassyouni et al., 2012).

Crystal Packing and Molecular Interactions

The role of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives has been explored, providing insights into the structural and functional aspects of such compounds. This research is crucial for understanding the material properties and potential applications in various fields, including material science and nanotechnology (Sharma et al., 2019).

Polymer Conjugation and Material Science Applications

Conjugation with polymers to enhance properties like antimicrobial and antifungal activity is another area of application. For example, the synthesis of an oxadiazole-functionalized copolymer for use in biomedical applications demonstrates the versatility of such compounds in material science (Damaceanu et al., 2012).

Xanthine Oxidase Inhibition and Antioxidant Screening

Compounds with similar structures have been synthesized and evaluated for xanthine oxidase inhibition and antioxidant properties, indicating potential therapeutic applications (Ranganatha et al., 2014).

Antimicrobial Activity of Indole-Based Derivatives

The synthesis and evaluation of indole-based 1,3,4-oxadiazoles for antimicrobial activity further underscore the medicinal and pharmaceutical relevance of such compounds (Nagarapu & Pingili, 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-21(19-12-26-17-8-4-5-9-18(17)28-19)24-10-15(14-6-2-1-3-7-14)16(11-24)20-22-13-27-23-20/h1-9,13,15-16,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNZNBWWGMNJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NOC=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

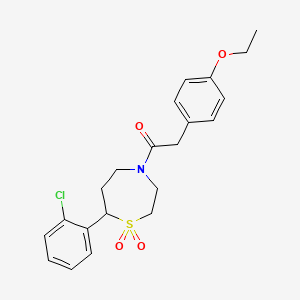

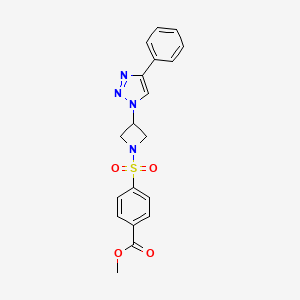

![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)

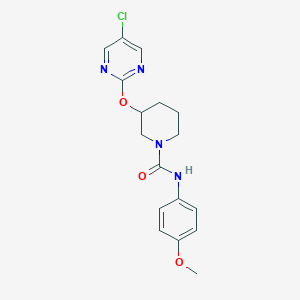

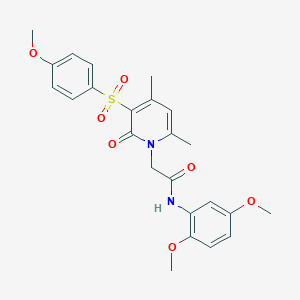

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)

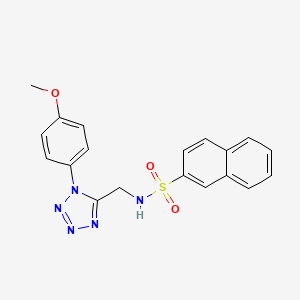

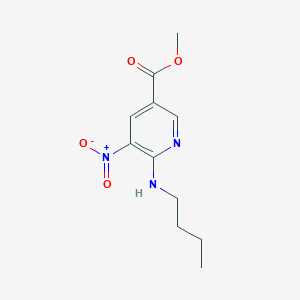

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)

![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)

![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)